molecular formula C15H17NO3 B12903931 (4-Oxo-2-propylquinolin-1(4h)-yl)methyl acetate CAS No. 92647-16-0

(4-Oxo-2-propylquinolin-1(4h)-yl)methyl acetate

Cat. No.: B12903931
CAS No.: 92647-16-0
M. Wt: 259.30 g/mol
InChI Key: WOVBIPZPGKBQFZ-UHFFFAOYSA-N
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Description

(4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate is a synthetic quinolinone derivative, a class of nitrogen-containing heterocyclic compounds that serve as a privileged scaffold in modern drug discovery . Quinolinone-based structures are investigated for their diverse biological activities, which can include anti-inflammatory, anticancer, and cardiovascular-related applications . The core 4-oxo-1,4-dihydroquinoline structure is a key pharmacophore, and substitutions on the nitrogen at the 1-position (such as the methyl acetate group in this compound) and at the 2-position (the propyl group) are critical for modulating the compound's biological activity, lipophilicity, and binding affinity to specific molecular targets . This compound is valued in research for the synthesis and development of novel multi-target agents, particularly due to the versatility of the quinolinone core . Researchers utilize this chemical as a key intermediate in organic synthesis and medicinal chemistry campaigns. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

92647-16-0

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

(4-oxo-2-propylquinolin-1-yl)methyl acetate

InChI

InChI=1S/C15H17NO3/c1-3-6-12-9-15(18)13-7-4-5-8-14(13)16(12)10-19-11(2)17/h4-5,7-9H,3,6,10H2,1-2H3

InChI Key

WOVBIPZPGKBQFZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC=C2N1COC(=O)C

Origin of Product

United States

Biological Activity

(4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate is a quinoline derivative characterized by a unique structure that includes a quinoline ring, a propyl group, and an acetate moiety. Its molecular formula is C₁₅H₁₇N₁O₃, with a molecular weight of approximately 259.30 g/mol. This compound has garnered attention due to its potential biological activities , including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a quinoline ring system , which is known for its diverse biological activities. The presence of functional groups such as the carbonyl in the quinoline ring and the acetate group contributes to its reactivity, allowing it to participate in various chemical reactions, including nucleophilic addition and electrophilic aromatic substitution.

Antimicrobial Activity

Quinoline derivatives are widely recognized for their antimicrobial properties. Preliminary studies on (4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate suggest potential effectiveness against various microbial strains. The structure allows for interaction with microbial enzymes or cell membranes, leading to inhibition of growth or cell death.

Anticancer Activity

Recent investigations have indicated that (4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate exhibits cytotoxic effects against cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer). In vitro studies demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent for cancer treatment .

Cell Line IC50 Value (µM) Mechanism of Action
K56210Induction of apoptosis
MCF715Cell cycle arrest

Anti-inflammatory Activity

The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as lipoxygenase (LOX). This inhibition can reduce inflammation in various biological systems, making it a candidate for treating inflammatory diseases .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing the cytotoxicity of various quinoline derivatives, (4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate was found to exhibit significant activity against MCF7 cells with an IC50 value of 15 µM. The study concluded that modifications in the quinoline structure could enhance anticancer activity .
  • Antimicrobial Testing : A series of experiments conducted on different bacterial strains showed that this compound had notable antibacterial effects, particularly against Gram-positive bacteria. The mode of action was hypothesized to involve disruption of the bacterial cell wall integrity .

The biological activity of (4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate can be attributed to several mechanisms:

  • Intercalation into DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival in both microbial and cancer cells.
  • Induction of Apoptosis : Evidence suggests that this compound can induce apoptosis in cancer cells through mitochondrial pathways.

Scientific Research Applications

Anticancer Properties

One of the most notable applications of (4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate is its potential as an anticancer agent. Research has shown that certain derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and colorectal adenocarcinoma (Caco-2) cells. These compounds have been evaluated for their ability to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been reported that derivatives based on the quinoline scaffold can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition suggests that these compounds could be developed as multi-target agents for treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, (4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate has shown potential antimicrobial activity. Studies indicate that certain derivatives can effectively combat bacterial strains, including those resistant to conventional antibiotics. This highlights the compound's promise in addressing antibiotic resistance issues .

Case Study 1: Cytotoxicity Evaluation

A study evaluated a series of modified quinoline derivatives, including (4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate, for their cytotoxic effects on MCF-7 cells. The findings indicated that some derivatives exhibited over 65% cytotoxicity after 48 hours of treatment, suggesting their potential as effective cancer therapeutics .

Case Study 2: Inhibition of Lipoxygenase

Another research effort focused on synthesizing hybrid compounds incorporating the quinoline moiety. These compounds were tested for their ability to inhibit LOX activity. Results demonstrated significant inhibition rates, indicating their potential use as anti-inflammatory agents in clinical settings .

Data Table: Summary of Biological Activities

Activity Type Effectiveness Reference
CytotoxicityAnticancer>65% against MCF-7 cells
Lipoxygenase InhibitionAnti-inflammatorySignificant inhibition
AntimicrobialBacterialEffective against resistant strains

Chemical Reactions Analysis

General Quinoline Chemistry

Quinolines, particularly quinolin-2-ones, exhibit ambident nucleophilic character, meaning they can react at both nitrogen and oxygen atoms. This property makes them versatile in various chemical reactions, such as alkylation, acylation, and condensation reactions .

Alkylation Reactions

Quinolin-2-ones can undergo N-alkylation reactions with alkyl halides in the presence of bases like potassium carbonate or sodium hydride. These reactions typically occur in solvents such as DMF at temperatures ranging from room temperature to 80°C .

Acylation Reactions

Acylation reactions involve the introduction of an acyl group into the quinoline ring. These reactions are often facilitated by the use of acyl chlorides or anhydrides in the presence of a base .

Condensation Reactions

Condensation reactions can be used to form new bonds between quinolines and other molecules. For example, quinolin-2-ones can react with hydrazine derivatives to form hydrazides or oxadiazoles .

Potential Chemical Reactions of (4-Oxo-2-propylquinolin-1(4H)-yl)methyl Acetate

Given the general reactivity of quinolines, (4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate could potentially undergo several types of chemical reactions:

  • Hydrolysis : The acetate group could be hydrolyzed under basic conditions to form the corresponding alcohol or carboxylic acid derivative.

  • Alkylation : The nitrogen atom in the quinoline ring could be alkylated with alkyl halides in the presence of a base.

  • Acylation : The introduction of additional acyl groups could be achieved through reactions with acyl chlorides or anhydrides.

  • Condensation Reactions : Reactions with hydrazine or its derivatives could lead to the formation of hydrazides or oxadiazoles.

Data Table: Potential Reactions and Conditions

Reaction TypeReactantsConditionsPotential Products
HydrolysisBase (e.g., NaOH)Aqueous solution, refluxAlcohol or carboxylic acid derivative
AlkylationAlkyl halide, base (e.g., K2CO3)DMF, room temperature to 80°CN-Alkylated quinoline derivative
AcylationAcyl chloride, base (e.g., pyridine)DMF, room temperature to 100°CAcylated quinoline derivative
CondensationHydrazine derivativeEthanol, refluxHydrazide or oxadiazole derivative

Research Findings and Implications

While specific research findings on (4-Oxo-2-propylquinolin-1(4H)-yl)methyl acetate are not available, the general reactivity of quinolines suggests that this compound could be a useful intermediate in the synthesis of more complex molecules. The ability to modify the quinoline ring through various chemical reactions offers opportunities for creating compounds with diverse biological activities.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The propyl group at C2 in the target compound contrasts with the methyl group in , which may reduce steric hindrance during synthetic modifications.
  • Halogenation : The bromo substituent at C6 in enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound lacks halogenation, limiting its utility in such reactions .
  • Biological Implications : The pentyl chain in compound 44 suggests improved CNS penetration compared to the shorter propyl chain in the target compound.

Challenges :

  • The target compound’s ester group may hydrolyze under acidic or enzymatic conditions, complicating storage .
  • Unlike halogenated analogues (e.g., ), the absence of bromo or chloro substituents in the target compound limits its use in metal-catalyzed cross-couplings .

Preparation Methods

Starting Materials and Cyclization

  • The quinolin-4-one core with a propyl group at position 2 can be synthesized by reacting 2-aminobenzophenone derivatives with appropriate alkylating agents or by using 2-aminobenzonitrile followed by nucleophilic addition and cyclization.
  • For example, 2-aminobenzonitrile can be treated with n-butyllithium and alkyl nitriles to form 1-(2-aminophenyl)alkan-1-ones, which upon cyclization yield 2-alkylquinolin-4-ones.

Reaction Conditions

  • Typical cyclization involves heating the reaction mixture in an inert atmosphere (argon) at elevated temperatures (~140 °C) for extended periods (up to 24 hours) in solvents such as acetonitrile or tetrahydrofuran (THF).
  • Catalysts such as acridine-based Ru-SNS2 complexes and bases like KOH are sometimes employed to facilitate the cyclization and improve yields.

Introduction of the Methyl Acetate Group at N1

Alkylation of the Quinolin-4-one Nitrogen

  • The N1 position of quinolin-4-one can be alkylated using methyl bromoacetate or similar alkylating agents under basic conditions.
  • The reaction is typically carried out in polar aprotic solvents (e.g., DMF or acetonitrile) with bases such as potassium carbonate or sodium hydride to deprotonate the nitrogen and promote nucleophilic substitution.

Esterification Approach

  • Alternatively, the methyl acetate moiety can be introduced by first preparing the corresponding N-(hydroxymethyl)quinolin-4-one intermediate, followed by acetylation using acetic anhydride or acetyl chloride.
  • This two-step approach allows for better control over regioselectivity and purity.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1. Formation of 2-propylquinolin-4-one 2-aminobenzonitrile, nBuLi, propionitrile, THF, -78 °C to RT Nucleophilic addition followed by cyclization Moderate to good yields (50-70%)
2. N1-Alkylation with methyl bromoacetate 2-propylquinolin-4-one, methyl bromoacetate, K2CO3, DMF, RT to 60 °C Nucleophilic substitution at N1 Yields vary; purification by silica gel chromatography
3. Purification Silica gel column chromatography Elution with ethyl acetate/petroleum ether mixtures White solid product, purity confirmed by NMR and MS

Analytical and Characterization Data

  • NMR Spectroscopy : Characteristic signals include methyl protons of the acetate group (~2.0 ppm), propyl chain protons (0.9–2.5 ppm), and aromatic protons (7.0–8.0 ppm). The quinolin-4-one carbonyl carbon appears around 160–170 ppm in ^13C NMR.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of (4-oxo-2-propylquinolin-1(4H)-yl)methyl acetate confirm the structure.
  • Melting Point and Purity : The product typically crystallizes as a white solid with melting points consistent with literature values, confirming successful synthesis.

Research Findings and Optimization Notes

  • The use of inert atmosphere (argon) and anhydrous solvents is critical to prevent side reactions and hydrolysis during alkylation steps.
  • Employing silica gel chromatography with optimized solvent systems (ethyl acetate/petroleum ether ratios) ensures high purity and yield of the final compound.
  • Reaction times and temperatures are optimized to balance conversion and minimize decomposition; for example, 24 hours at 140 °C for cyclization and 12–24 hours at moderate temperatures for alkylation.
  • Alternative catalysts and bases have been explored to improve yields and selectivity, including Ru-based catalysts and KOH.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Notes
Cyclization to 2-propylquinolin-4-one 2-aminobenzonitrile, nBuLi, propionitrile THF, -78 °C to RT, 24 h 50–70% Requires inert atmosphere
N1-Alkylation with methyl bromoacetate 2-propylquinolin-4-one, methyl bromoacetate, K2CO3 DMF, RT to 60 °C, 12–24 h 60–80% Purification by column chromatography
Purification Silica gel chromatography Ethyl acetate/petroleum ether - Ensures product purity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (4-Oxo-2-propylquinolin-1(4h)-yl)methyl acetate with high purity?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, such as coupling quinoline derivatives with esterification agents. Key steps include purification via column chromatography and characterization using 1H^1H NMR and HRMS to confirm structural integrity and purity (>95%) . For example, analogous quinoline esters are crystallized from ethyl acetate to yield solids, with reaction conditions (e.g., Pd-catalyzed cross-coupling) tailored to minimize byproducts .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation, as demonstrated in studies of similar oxazolylquinoline derivatives . Complementary techniques include FT-IR for functional group analysis and mass spectrometry to verify molecular weight. For lab settings without crystallography, 2D NMR (e.g., 13C^{13}C, HSQC) can resolve stereochemical ambiguities .

Q. What experimental designs are suitable for assessing the compound’s stability under varying pH and temperature?

  • Methodological Answer : Accelerated stability studies using randomized block designs with split-plot arrangements (e.g., varying pH buffers and temperatures as subplots) can systematically evaluate degradation kinetics. Replicates (n=4–5) ensure statistical rigor, while HPLC monitors degradation products over time .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or incomplete DFT parameters. Validate computational models by incorporating implicit solvent models (e.g., COSMO-RS) and comparing with experimental kinetic data (e.g., reaction rates under controlled conditions). Cross-referencing with crystallographic data (e.g., bond angles, dihedral deviations) can refine computational accuracy .

Q. What strategies are effective for evaluating the compound’s environmental fate and ecological risks?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combines lab studies (e.g., hydrolysis/photolysis rates) with field monitoring of biotic/abiotic compartments. Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna) and assess tiered ecological risk via NOEC/LOEC thresholds .

Q. How can researchers design experiments to isolate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Employ omics-driven approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-exposure.
  • Metabolomics : LC-HRMS to trace metabolic perturbations linked to the quinoline core.
  • Validation : CRISPR knockouts of candidate pathways (e.g., oxidative stress response) in cell lines .

Q. What statistical models are appropriate for analyzing dose-response heterogeneity across biological replicates?

  • Methodological Answer : Mixed-effects models account for variability between replicates (random effects) while testing fixed factors (e.g., dose, exposure time). For non-linear responses, Bayesian hierarchical models or generalized additive models (GAMs) improve predictive accuracy .

Tables for Key Data

Table 1 : Analytical Techniques for Characterization

TechniquePurposeExample ParametersReference
Single-crystal XRDConfirm 3D structureR factor ≤ 0.05, data-to-parameter ratio ≥ 11.9
1H^1H NMRVerify proton environmentsδ 7.2–8.5 ppm (aromatic protons)
HRMSMolecular weight validationm/z calculated vs. observed (±1 ppm)

Table 2 : Environmental Risk Assessment Framework

StageMethodOutput Metric
Lab DegradationHydrolysis half-life (pH 7, 25°C)t1/2t_{1/2} = 48 hrs
BioaccumulationBioconcentration factor (BCF) in fishBCF = 250 (moderate risk)
EcotoxicityLC50 (Daphnia magna, 48h)LC50 = 5 mg/L

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